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Compound of Interest

Compound Name: 4-Bromo-2-furaldehyde

Cat. No.: B1334072 Get Quote

A comprehensive guide for researchers and drug development professionals on the distinct

spectroscopic signatures of 4-bromo-2-furoic acid and 5-bromo-2-furoic acid. This document

provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, supported by established experimental protocols.

The subtle shift of a bromine atom on the furan ring, from position 4 to 5, in bromo-2-furoic acid

isomers creates distinct chemical environments that are readily distinguishable through modern

spectroscopic techniques. Understanding these differences is crucial for unambiguous

identification in synthesis, quality control, and various research applications. This guide

presents a side-by-side comparison of the spectroscopic data for 4-bromo-2-furoic acid and 5-

bromo-2-furoic acid, offering a clear and objective reference for scientists.

At a Glance: Key Spectroscopic Differentiators
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry analyses for the two isomers.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Proton

4-Bromo-2-furoic

acid Chemical Shift

(δ, ppm)

5-Bromo-2-furoic

acid Chemical Shift

(δ, ppm)

Key Differences

H3 ~7.30 (d) ~7.25 (d, J = 3.6 Hz)

The chemical shift of

H3 is influenced by

the position of the

bromine atom.

H5/H4 ~8.05 (s) ~6.70 (d, J = 3.6 Hz)

The most significant

difference is observed

for the proton at

position 5 (or 4 in the

4-bromo isomer). The

singlet for H5 in 4-

bromo-2-furoic acid is

notably downfield

compared to the

doublet for H4 in 5-

bromo-2-furoic acid.

COOH ~13.5 (br s) ~13.4 (br s)

The carboxylic acid

proton appears as a

broad singlet in both

isomers with a similar

chemical shift.

Note: Predicted and literature values are compiled. Exact chemical shifts may vary slightly

based on experimental conditions.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
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Carbon

4-Bromo-2-furoic

acid Chemical Shift

(δ, ppm)

5-Bromo-2-furoic

acid Chemical Shift

(δ, ppm)

Key Differences

C2 ~145.0 ~146.0

The chemical shift of

the carboxylic acid-

bearing carbon is

similar in both

isomers.

C3 ~120.0 ~115.0

The C3 carbon in 4-

bromo-2-furoic acid is

more deshielded than

in the 5-bromo isomer.

C4 ~110.0 (C-Br) ~114.0

The carbon directly

attached to the

bromine atom (C4 in

4-bromo and C5 in 5-

bromo) shows a

significant difference

in chemical shift.

C5 ~150.0 ~125.0 (C-Br)

The C5 carbon

exhibits a large

downfield shift in 4-

bromo-2-furoic acid

compared to the C4

carbon in 5-bromo-2-

furoic acid.

C=O ~160.0 ~159.8

The carbonyl carbon

chemical shifts are

very similar for both

isomers.

Note: Predicted and literature values are compiled. Exact chemical shifts may vary slightly

based on experimental conditions.
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Table 3: Infrared (IR) Spectroscopy Data
Functional Group

4-Bromo-2-furoic

acid (cm⁻¹)

5-Bromo-2-furoic

acid (cm⁻¹)
Key Differences

O-H Stretch

(Carboxylic Acid)
3100-2500 (broad) 3100-2500 (broad)

The broad O-H stretch

is characteristic of the

carboxylic acid dimer

and is similar for both

isomers.

C=O Stretch

(Carboxylic Acid)
~1700 ~1690

The carbonyl

stretching frequency is

very similar in both

isomers.

C=C Stretch (Furan

Ring)
~1580, ~1470 ~1570, ~1460

Minor shifts in the

furan ring stretching

frequencies may be

observed.

C-Br Stretch ~650 ~630

The C-Br stretching

frequency can be a

distinguishing feature,

though it may be weak

and in a crowded

region of the

spectrum.

Table 4: Mass Spectrometry (MS) Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis
4-Bromo-2-furoic

acid

5-Bromo-2-furoic

acid
Key Differences

Molecular Ion (M⁺)
m/z 190/192 (approx.

1:1 ratio)

m/z 190/192 (approx.

1:1 ratio)

Both isomers exhibit a

characteristic isotopic

pattern for bromine

(⁷⁹Br and ⁸¹Br).

Key Fragments

m/z 173/175 ([M-

OH]⁺), 145/147 ([M-

COOH]⁺)

m/z 173/175 ([M-

OH]⁺), 111 ([M-Br]⁺),

95 ([M-Br-CO]⁺)

The fragmentation

patterns will differ due

to the different

positions of the

bromine atom, leading

to unique fragment

ions. The loss of the

bromine atom is a

more prominent

fragmentation

pathway for the 5-

bromo isomer.

Experimental Workflow and Methodologies
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

two isomers.
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Workflow for Spectroscopic Comparison of Bromo-2-Furoic Acid Isomers
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1334072?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

